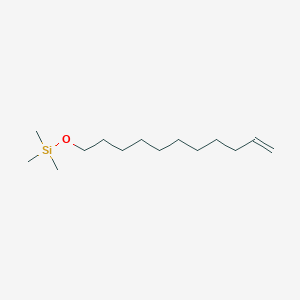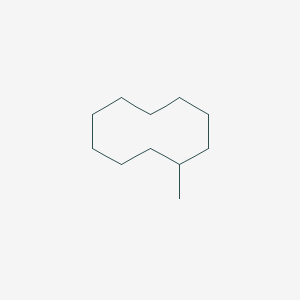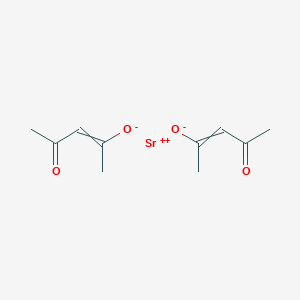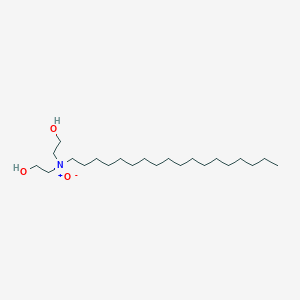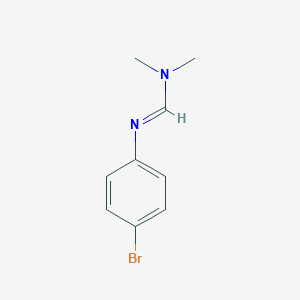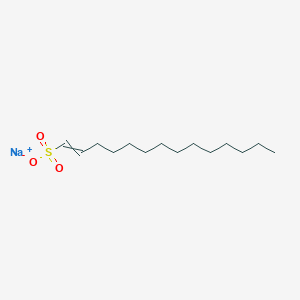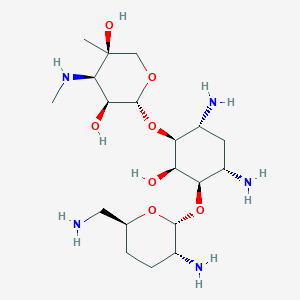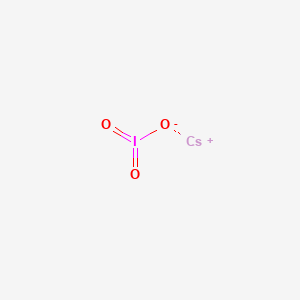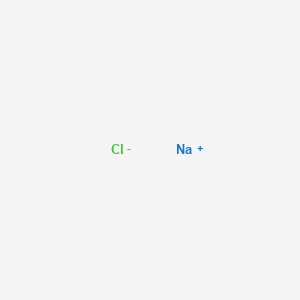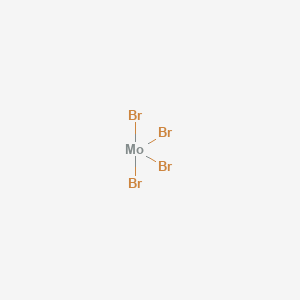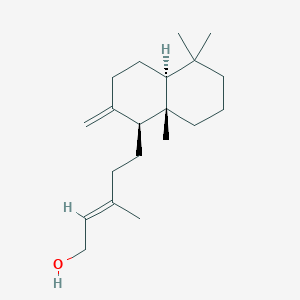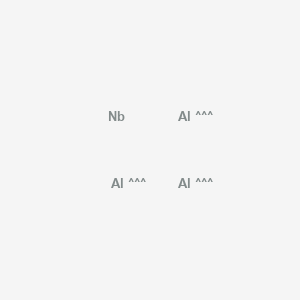
Aluminium niobate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, compound with niobium (3:1), also known as Aluminum niobium (3:1), is an intermetallic compound with the chemical formula Al₃Nb. This compound is known for its unique properties, including high melting point, excellent corrosion resistance, and significant mechanical strength. It is primarily used in high-temperature structural applications and has garnered interest in various scientific and industrial fields .
准备方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing Aluminum niobium (3:1) is through high-frequency electromagnetic fusion melting. This process involves mixing pure niobium powder and pure aluminum powder in a specific ratio, followed by melting and solidification at room temperature . Another method involves shock wave loading using a light-gas gun, which creates high-temperature and high-pressure conditions to synthesize the compound .
Industrial Production Methods: Industrial production of Aluminum niobium (3:1) typically involves the aluminothermic reduction of niobium oxide. This process includes mixing niobium oxide with aluminum powder and heating the mixture to initiate a reduction reaction, resulting in the formation of Aluminum niobium (3:1) .
化学反应分析
Types of Reactions: Aluminum niobium (3:1) undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxygen to form aluminum oxide and niobium oxide. In the presence of dilute acids, it forms corresponding salts such as aluminum sulfate, aluminum chloride, and aluminum nitrate .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, dilute sulfuric acid, hydrochloric acid, and nitric acid. The reactions typically occur under standard laboratory conditions, with the formation of aluminum oxide and niobium oxide as major products .
科学研究应用
Aluminum niobium (3:1) has a wide range of scientific research applications. In chemistry, it is used as a high-temperature structural material due to its excellent mechanical properties and corrosion resistance . In biology and medicine, it is explored for its potential use in biomedical implants and devices due to its biocompatibility and stability . In industry, it is used in aerospace applications for its high strength and resistance to oxidation at elevated temperatures .
作用机制
The mechanism by which Aluminum niobium (3:1) exerts its effects involves its interaction with various molecular targets and pathways. The compound’s high melting point and excellent mechanical properties are attributed to the strong bonding between aluminum and niobium atoms. Additionally, its corrosion resistance is due to the formation of a protective oxide layer on its surface, which prevents further oxidation .
相似化合物的比较
Similar Compounds: Similar compounds to Aluminum niobium (3:1) include other aluminum-based intermetallic compounds such as Aluminum titanium (3:1) and Aluminum zirconium (3:1). These compounds share similar properties, including high melting points and excellent mechanical strength .
Uniqueness: What sets Aluminum niobium (3:1) apart from these similar compounds is its superior corrosion resistance and stability at high temperatures. This makes it particularly suitable for applications in harsh environments, such as aerospace and high-temperature industrial processes .
属性
CAS 编号 |
12004-70-5 |
|---|---|
分子式 |
AlNb |
分子量 |
119.88791 g/mol |
IUPAC 名称 |
aluminum;niobium |
InChI |
InChI=1S/Al.Nb |
InChI 键 |
QNTVPKHKFIYODU-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Al].[Nb] |
规范 SMILES |
[Al].[Nb] |
Key on ui other cas no. |
12004-70-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


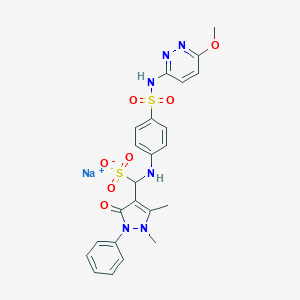
![Benzyl alcohol,[7-14c]](/img/structure/B79828.png)
